molecular formula C11H10N2S B13223888 5-(isothiocyanatomethyl)-2-methyl-1H-indole

5-(isothiocyanatomethyl)-2-methyl-1H-indole

Cat. No.: B13223888
M. Wt: 202.28 g/mol
InChI Key: JJFUZUQJWWTFTG-UHFFFAOYSA-N
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Description

5-(isothiocyanatomethyl)-2-methyl-1H-indole is an organic compound belonging to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a methyl-indole structure, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isothiocyanatomethyl)-2-methyl-1H-indole typically involves the reaction of 5-(chloromethyl)-2-methyl-1H-indole with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(isothiocyanatomethyl)-2-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(isothiocyanatomethyl)-2-methyl-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(isothiocyanatomethyl)-2-methyl-1H-indole involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This compound has been shown to target aldehyde dehydrogenase (ALDH) and ABC transporters, which play a role in drug resistance in cancer cells . By inhibiting these targets, this compound can enhance the efficacy of chemotherapeutic agents and reduce cancer cell migration .

Comparison with Similar Compounds

Similar Compounds

  • 1-(isothiocyanatomethyl)-4-phenylbenzene
  • 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene
  • Allyl isothiocyanate
  • Benzyl isothiocyanate
  • Phenyl isothiocyanate
  • Phenyl ethyl isothiocyanate
  • Sulforaphane
  • Moringin

Uniqueness

5-(isothiocyanatomethyl)-2-methyl-1H-indole is unique due to its indole structure, which is not commonly found in other isothiocyanates. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

5-(isothiocyanatomethyl)-2-methyl-1H-indole

InChI

InChI=1S/C11H10N2S/c1-8-4-10-5-9(6-12-7-14)2-3-11(10)13-8/h2-5,13H,6H2,1H3

InChI Key

JJFUZUQJWWTFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CN=C=S

Origin of Product

United States

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